4-Methoxy-3-(4-methylpiperazin-1-yl)benzoic acid hydrochloride
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Overview
Description
4-Methoxy-3-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 It is a derivative of benzoic acid, featuring a methoxy group and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(4-methylpiperazin-1-yl)benzoic acid hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
Nucleophilic Substitution: The 4-methoxybenzoyl chloride is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine to yield 4-methoxy-3-(4-methylpiperazin-1-yl)benzoic acid.
Hydrochloride Formation: Finally, the benzoic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and high-yield production. The use of automated systems and stringent quality control measures are essential to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(4-methylpiperazin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-(4-methylpiperazin-1-yl)benzoic acid.
Reduction: Formation of 4-methoxy-3-(4-methylpiperazin-1-yl)aniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-3-(4-methylpiperazin-1-yl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(4-methylpiperazin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride
- 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid
- SB-258585 dihydrochloride
Uniqueness
4-Methoxy-3-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is unique due to the presence of both a methoxy group and a methylpiperazine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-methoxy-3-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-14-5-7-15(8-6-14)11-9-10(13(16)17)3-4-12(11)18-2;/h3-4,9H,5-8H2,1-2H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIARGABWJGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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